H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH

Description

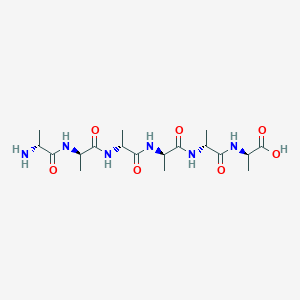

H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH is a synthetic linear hexapeptide composed entirely of D-alanine residues. Its molecular formula is C₁₈H₃₂N₆O₇, with a molecular weight of 444.49 g/mol (calculated based on and ). The IUPAC name is (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid. This compound is structurally characterized by six consecutive D-alanine units linked via amide bonds, terminated by an N-terminal hydrogen and a C-terminal hydroxyl group. Its synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with purification via HPLC to achieve ≥95% purity (as seen in peptide product specifications from , and 11).

The hexamer’s rigid, helical conformation—due to the stereochemical uniformity of D-alanine—may influence its biological interactions, such as binding to bacterial cell wall targets or enzymes.

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHDFPIXRRJBKM-PAUJSFGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60781621 | |

| Record name | D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60781621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286842-36-2 | |

| Record name | D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60781621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Solid-Phase Peptide Synthesis (SPPS)

- The most common method for synthesizing peptides like H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH is solid-phase peptide synthesis.

- The peptide chain is assembled stepwise on a solid resin support, adding one D-alanine residue at a time.

- Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitate peptide bond formation.

- After assembly, the peptide is cleaved from the resin and purified.

- High control over sequence and length.

- Automation possible for reproducibility and scale-up.

- Efficient purification due to solid support.

- Use of protected D-alanine derivatives (e.g., Fmoc-D-Ala-OH).

- Coupling at room temperature with excess reagents.

- Deprotection cycles to remove protecting groups between additions.

- Automated peptide synthesizers enable large-scale production.

- Optimization of coupling efficiency and resin loading improves yield and cost-effectiveness.

Solution-Phase Peptide Synthesis and Fragment Coupling

- An alternative to SPPS is solution-phase synthesis, often used for larger peptides or when specific fragment coupling is advantageous.

- Peptide fragments (di-, tri-, or tetra-peptides) are synthesized separately and then coupled to form the hexapeptide.

- This approach reduces the number of sequential steps and can simplify purification.

- Use of activated esters or carbodiimide coupling agents (e.g., isobutylchloroformate, N-methylmorpholine) for fragment condensation.

- Protection of amino and carboxyl groups to prevent side reactions.

- Purification by crystallization or extraction after each coupling step.

- Preparation of protected dipeptide intermediates such as Z-D-Ala-D-Ala-OH.

- Coupling of these fragments under cooled conditions (-10°C to 0°C) to control reaction rates.

- Use of bases like N-methylmorpholine to facilitate coupling.

- Final deprotection and purification steps to yield the target hexapeptide.

Coupling Reagents and Reaction Conditions

| Reagent/Condition | Purpose | Typical Use in Preparation |

|---|---|---|

| N,N’-Diisopropylcarbodiimide (DIC) | Activates carboxyl groups for peptide bond formation | Used in both SPPS and solution-phase synthesis to form amide bonds efficiently |

| Hydroxybenzotriazole (HOBt) | Suppresses racemization during coupling | Added with DIC to improve coupling specificity and yield |

| Isobutylchloroformate | Forms reactive intermediates for fragment coupling | Used in solution-phase fragment coupling at low temperatures |

| N-Methylmorpholine (NMM) | Base to neutralize acids and activate reagents | Maintains reaction pH and facilitates coupling |

| Polyethylene glycol 200 | Solvent to dissolve reactants and control reaction medium | Used in solution-phase synthesis for better solubility and reaction control |

Purification and Isolation

- After coupling, the peptide is often purified by precipitation/crystallization using solvents such as ethyl acetate, acetone, isopropyl ether, or combinations thereof.

- Washing with brine and drying over anhydrous magnesium sulfate removes impurities and residual moisture.

- High-performance liquid chromatography (HPLC) is employed to assess purity, typically achieving >95% purity.

- Vacuum drying at controlled temperatures (20–60°C) ensures removal of solvents without degrading the peptide.

Research Findings and Optimization

- Fragment synthesis (e.g., 2+2 coupling) reduces the number of sequential steps compared to traditional stepwise methods, enhancing scalability and yield.

- Cooling during coupling reactions (-10°C to 0°C) minimizes side reactions and racemization.

- Use of protecting groups such as Z (benzyloxycarbonyl) on amino termini stabilizes intermediates during synthesis.

- Reaction monitoring by thin-layer chromatography (TLC) and HPLC ensures completeness and quality control.

- Final product yields typically range from 70% to 90% depending on the method and scale.

Summary Table of Preparation Approaches

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly on resin; automated | High purity; scalable; reproducible | Expensive reagents; resin cost |

| Solution-Phase Fragment Coupling | Synthesis of peptide fragments then coupling | Fewer steps; easier purification | Requires protection/deprotection steps; longer reaction times |

| Fragment Synthesis (2+2) | Parallel synthesis of fragments followed by coupling | Efficient scale-up; reduced steps | Complex intermediate handling |

Chemical Reactions Analysis

Types of Reactions

H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be cleaved by hydrolytic enzymes or under acidic or basic conditions.

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso derivatives.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

Substitution: Electrophiles such as acyl chlorides or alkyl halides.

Major Products Formed

Hydrolysis: Shorter peptide fragments or free D-alanine residues.

Oxidation: Oximes or nitroso derivatives of the peptide.

Substitution: Acylated or alkylated derivatives of the peptide.

Scientific Research Applications

Antibiotic Development

Role in Peptidoglycan Synthesis

H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH is crucial in the synthesis of peptidoglycan, a vital component of bacterial cell walls. It serves as a building block for antibiotics that target bacterial cell wall synthesis, particularly against resistant strains. Research indicates that this compound enhances the efficacy of antibiotics like vancomycin and teicoplanin by binding to the D-alanine terminus of peptidoglycan precursors, thereby inhibiting cell wall cross-linking .

| Antibiotic | Mechanism of Action | Target |

|---|---|---|

| Vancomycin | Binds to D-Ala-D-Ala, inhibiting peptidoglycan synthesis | Gram-positive bacteria |

| Teicoplanin | Similar to vancomycin; inhibits cell wall synthesis | Gram-positive bacteria |

Peptide Synthesis

Building Block for Peptides

The compound is extensively used in peptide synthesis, allowing researchers to create specific sequences for various biological studies. This capability is particularly valuable in drug discovery and vaccine development. The incorporation of this compound into peptide chains can enhance stability and bioactivity .

Biochemical Research

Studying Enzyme Mechanisms

Researchers utilize this compound to investigate enzyme mechanisms and protein interactions. For example, studies on D-alanine:D-alanine ligase have revealed insights into how this enzyme catalyzes the formation of D-alanyl phosphate, a precursor in peptidoglycan biosynthesis . This knowledge is critical for understanding bacterial physiology and developing new therapeutic strategies.

Vaccine Formulation

Enhancing Immune Responses

In vaccine development, this compound can be incorporated into formulations to enhance immune responses against bacterial infections. Its role as an immunogenic peptide can help in designing vaccines that elicit stronger and more effective immune responses .

Analytical Chemistry

Identification and Quantification Techniques

The compound is also employed in analytical chemistry for the identification and quantification of peptides using techniques such as mass spectrometry and chromatography. Its stability and specificity make it an ideal candidate for these applications, facilitating the analysis of complex biological samples .

Case Study 1: Antibiotic Efficacy

A study demonstrated that modifying the structure of H-D-Ala-D-Ala derivatives improved the binding affinity to D-alanine:D-alanine ligase, leading to enhanced antibiotic efficacy against resistant bacterial strains .

Case Study 2: Vaccine Development

Research on vaccine formulations incorporating H-D-Ala peptides showed increased antibody production in animal models, indicating potential for effective vaccines against bacterial pathogens .

Mechanism of Action

The mechanism of action of H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH involves its interaction with D-aminopeptidases. These enzymes recognize the peptide and catalyze the hydrolysis of the peptide bonds, releasing free D-alanine residues. This process is essential for the metabolism of D-amino acids and the regulation of various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

H-D-Ala-D-Ala-OH (Dipeptide)

- Molecular Formula : C₆H₁₂N₂O₃ ().

- Molecular Weight : 174.17 g/mol.

- Key Features : A dipeptide with two D-alanine residues. It serves as a critical motif in bacterial peptidoglycan biosynthesis, where it is recognized by antibiotics like vancomycin .

- Functional Contrast : Unlike the hexamer, the dipeptide is a natural substrate for bacterial transpeptidases. Its shorter chain limits conformational flexibility but enhances specificity in antibiotic binding.

H-D-Ala-D-Ala-D-Ala-OH (Tripeptide)

- Molecular Formula : C₉H₁₇N₃O₄ ().

- Molecular Weight : 231.25 g/mol.

- Key Features : A tripeptide with three D-alanine residues. It is often used in studies of peptide stability and enzymatic hydrolysis .

- Functional Contrast : The tripeptide retains some rigidity but lacks the extended helical structure of the hexamer. Its shorter length may reduce steric hindrance in biochemical assays compared to the hexamer.

Ala-D-γ-Glu-Lys-D-Ala-D-Ala (Pentapeptide)

- Molecular Formula : C₂₀H₃₆N₆O₈ ().

- Molecular Weight : 512.55 g/mol.

- Key Features : A heteromeric pentapeptide containing D-γ-glutamic acid and lysine. This structure mimics bacterial cell wall precursors and is used in antibiotic resistance studies .

- Functional Contrast: The inclusion of non-alanine residues introduces structural diversity and functional groups (e.g., ε-amino group in lysine), enabling cross-linking in peptidoglycan synthesis—a feature absent in the homogeneous hexamer.

Comparison with Functionally Similar Compounds

Boc-D-Ala-OH (Protected Amino Acid)

- Molecular Formula: C₈H₁₅NO₄ ().

- Molecular Weight : 189.21 g/mol.

- Key Features : A tert-butoxycarbonyl (Boc)-protected D-alanine derivative. It is widely used in peptide synthesis to prevent undesired side reactions .

- Functional Contrast: Unlike the hexamer, Boc-D-Ala-OH is a monomeric building block with temporary protection, facilitating stepwise peptide elongation.

Fmoc-D-N-Me-Ala-OH (Modified Amino Acid)

- Molecular Formula : C₁₉H₂₀N₂O₄ ().

- Molecular Weight : 340.38 g/mol.

- Key Features : An Fmoc-protected, N-methylated D-alanine derivative. N-methylation enhances metabolic stability and modulates peptide conformation .

Data Table: Structural and Functional Comparison

Biological Activity

H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH, commonly referred to as a hexapeptide, is an important compound in microbiology and biochemistry due to its role in bacterial cell wall synthesis. This article explores its biological activity, mechanisms of action, and implications in antibiotic resistance.

Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₂H₂₄N₆O₆

- Molecular Weight : 288.36 g/mol

- CAS Number : 923-16-0

- Melting Point : 286 - 288 °C

- Density : 1.208 g/cm³

This hexapeptide is a repetitive sequence of D-alanine residues, which are crucial for peptidoglycan formation in bacterial cell walls.

Role in Peptidoglycan Synthesis

H-D-Ala-D-Ala constitutes the terminal portion of the peptide part of the peptidoglycan monomer unit. This structure is essential for the cross-linking of peptidoglycan layers, which provides structural integrity to bacterial cell walls. The enzyme D-alanine:D-alanine ligase (DDL) catalyzes the synthesis of D-Ala-D-Ala from D-alanyl residues, which is then incorporated into the peptidoglycan by transpeptidases .

The biological activity of H-D-Ala-D-Ala is primarily observed through its interaction with various enzymes involved in bacterial cell wall synthesis:

- Transpeptidation Reaction : H-D-Ala-D-Ala serves as a substrate for transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), leading to the formation of cross-links between glycan strands in peptidoglycan.

- Antibiotic Target : Antibiotics such as vancomycin and teicoplanin target the D-Ala-D-Ala moiety, inhibiting cell wall synthesis and thus acting as effective antibacterial agents .

Antibiotic Resistance Mechanisms

Research has indicated that alterations in the availability or structure of H-D-Ala-D-Ala can influence antibiotic resistance mechanisms in various bacterial species. For instance, strains of Enterococcus have developed resistance through modifications that prevent vancomycin from binding effectively to D-Ala-D-Ala .

A notable study demonstrated that the inhibition of D-alanine:D-alanine ligase by D-cycloserine, an antibiotic used against multidrug-resistant Mycobacterium tuberculosis, occurs through competitive binding to the active site . The inhibition leads to decreased levels of D-Ala-D-Ala, compromising peptidoglycan synthesis.

Table: Comparison of Dipeptides Related to H-D-Ala-D-Ala

| Compound Name | Structure Type | Role in Bacterial Cell Wall Synthesis |

|---|---|---|

| H-D-Ala-D-Ala | Hexapeptide | Precursor for cross-linking in peptidoglycan |

| D-Alanyl-L-Alanine | Dipeptide | Not directly involved; serves as a structural analog |

| D-Lys-D-Alanine | Dipeptide | Involved in different bacterial structures |

| N-acetylmuramyl-L-alanylaspartate | Peptide derivative | Part of peptidoglycan; involved in immune response |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry and confirm backbone connectivity via 2D - HSQC and COSY experiments. Peptide amide protons and α-protons are critical for confirming D-Ala residues .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic distribution. Electrospray ionization (ESI) in positive ion mode is preferred for polar peptides .

- Reverse-Phase HPLC : Assess purity (>95%) using C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA). Retention time consistency across batches ensures reproducibility .

Q. How is this compound synthesized, and what are the critical steps to avoid racemization?

- Methodological Answer :

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected D-Ala residues on Rink amide resin. Coupling reagents like HBTU/HOBt minimize racemization during activation.

- Key Steps :

- Deprotection : 20% piperidine in DMF to remove Fmoc groups.

- Coupling : Double couplings (2–4 hrs) with DIPEA as a base.

- Cleavage : TFA/TIS/water (95:2.5:2.5) to release the peptide while preserving stereochemistry .

Q. What is the role of this compound in studying vancomycin resistance mechanisms?

- Methodological Answer :

- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity for D-Ala-D-Ala vs. D-Ala-D-Lac. For example, amidine-modified analogs (e.g., [Ψ[C(═NH)NH]Tpg⁴]vancomycin) show dual binding (Kₐ ~10³–10⁴ M⁻¹) .

- Microbiological Testing : Minimum Inhibitory Concentration (MIC) assays against VanA-resistant Enterococci (e.g., MIC = 0.3–0.6 μg/mL for amidine derivatives) .

Advanced Research Questions

Q. How can synthetic modifications to this compound improve dual binding to both D-Ala-D-Ala and D-Ala-D-Lac?

- Methodological Answer :

- Core Structure Engineering : Replace residue 4 carbonyl with amidine (O → NH) to enhance hydrogen bonding with D-Ala-D-Lac. This modification maintains ~2–3-fold reduced affinity for D-Ala-D-Ala while achieving 600-fold improved binding to D-Ala-D-Lac .

- Computational Modeling : Molecular dynamics simulations (e.g., AMBER force fields) predict hydrogen-bond networks and steric compatibility. Validate with SPR/ITC .

Q. What experimental strategies resolve contradictions in antimicrobial activity data for this compound analogs?

- Methodological Answer :

- Control Experiments : Compare MICs under standardized conditions (e.g., cation-adjusted Mueller-Hinton broth, 24-hr incubation).

- Resistance Profiling : Test against isogenic bacterial strains (wild-type vs. VanA/B mutants) to isolate target-specific effects .

- Structural Validation : Re-examine analog purity and stereochemistry via X-ray crystallography if discrepancies arise .

Q. How do atropisomer equilibration dynamics impact the synthesis of this compound analogs?

- Methodological Answer :

- Thermal Equilibration : Adjust ring-closure order (CD → AB → DE) based on atropisomer stability. For example, DE ring closure (via SNAr reactions) at room temperature minimizes retro-aldol side reactions .

- Kinetic vs. Thermodynamic Control : Use chiral auxiliaries or asymmetric catalysts to favor desired atropisomers (e.g., 6–7:1 selectivity for DE ring closure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.